molecular formula C15H21NO4S B558546 N-Boc-S-benzyl-D-cysteine CAS No. 102830-49-9

N-Boc-S-benzyl-D-cysteine

Cat. No.: B558546
CAS No.: 102830-49-9
M. Wt: 311,38 g/mole
InChI Key: IFVORPLRHYROAA-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-S-benzyl-D-cysteine is a derivative of cysteine, an amino acid. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl group on the sulfur atom. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Mechanism of Action

Target of Action

N-Boc-S-benzyl-D-cysteine is a derivative of the amino acid cysteine . As an amino acid derivative, it can interact with various biological targets, particularly proteins and enzymes that recognize or are modulated by cysteine.

Biochemical Pathways

Amino acids and their derivatives, including this compound, have been used as ergogenic supplements. They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage

Result of Action

Given its potential role as an ergogenic supplement, it may contribute to enhanced physical performance and recovery . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially influence its stability and activity. For instance, it should be stored in a dry place, away from moisture, and at -20°C for long-term storage

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-S-benzyl-D-cysteine can be synthesized through a multi-step process. The synthesis typically involves the protection of the amino group of cysteine with a Boc group and the protection of the thiol group with a benzyl group. The reaction conditions often include the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and benzyl bromide in the presence of a base like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Boc-S-benzyl-D-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-S-benzyl-D-cysteine is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-S-benzyl-D-cysteine is unique due to its specific protecting groups, which provide stability and selectivity in chemical reactions. The combination of Boc and benzyl groups allows for versatile applications in peptide synthesis and the study of cysteine-containing proteins .

Properties

IUPAC Name

(2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVORPLRHYROAA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5068-28-0
Record name N-tert-Butyloxycarbonyl-S-benzylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005068280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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